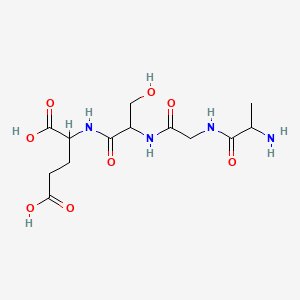

Ala-gly-ser-glu

Description

Significance of Short Peptides in Complex Biological Processes and Advanced Materials Science

Short peptides, typically consisting of two to twenty amino acids, are pivotal players in a vast array of biological functions. longdom.org They act as signaling molecules, hormones, and neurotransmitters, participating in cell-to-cell communication, regulating enzymatic activity, and modulating immune responses. longdom.org The specific sequence of amino acids in a peptide dictates its unique three-dimensional structure and, consequently, its biological function. vaia.com This sequence--function relationship allows for a high degree of specificity in their interactions with other molecules.

The study of short peptides offers several advantages. Their relatively simple structures make them easier to synthesize and modify compared to larger proteins. unacademy.com Furthermore, ultra-short peptides (seven or fewer amino acids) can sometimes penetrate cell membranes, a significant advantage for potential therapeutic applications. explorationpub.com

Beyond their biological roles, peptides are increasingly recognized as valuable building blocks in materials science. longdom.org Their ability to self-assemble into well-defined nanostructures, such as hydrogels and nanoparticles, has opened up new avenues for creating functional materials for tissue engineering, drug delivery, and biosensing. longdom.orgchinesechemsoc.org

Overview of Oligopeptide Chemistry and Its Evolution in Contemporary Research

The field of oligopeptide chemistry has undergone significant evolution, driven by advancements in synthesis and purification techniques. The development of solid-phase peptide synthesis (SPPS) revolutionized the field, enabling the controlled and efficient production of custom peptide sequences. longdom.org More recently, there has been a growing emphasis on developing greener and more sustainable synthetic methods, including liquid-phase synthesis and chemo-enzymatic strategies. rsc.orgmdpi.com

Contemporary research in oligopeptide chemistry is focused on creating complex supramolecular systems with dynamic features like molecular recognition and stimuli-responsiveness. chinesechemsoc.org These efforts aim to develop "life-like" materials with enhanced programmability and adaptability for sophisticated biomedical applications. chinesechemsoc.org The ability to fine-tune the chemical and physical properties of oligopeptides by altering their amino acid sequence provides a powerful tool for designing novel materials and therapeutics. explorationpub.com

Specific Academic Relevance of Ala-Gly-Ser-Glu: A Focus on Research Trajectories

The tetrapeptide Ala-Gly-Ser-Glu has been a subject of specific academic inquiry, primarily due to its identification as a component of the Eosinophil Chemotactic Factor of Anaphylaxis (ECF-A). nih.govnih.govtandfonline.com Research has demonstrated that Ala-Gly-Ser-Glu is selectively chemotactic for eosinophils, meaning it can attract these specialized immune cells to a specific location. nih.govtandfonline.com

Interactive Data Table: Properties of Ala-Gly-Ser-Glu

| Property | Value | Source |

| Molecular Formula | C14H23N4O8 | chemicalbook.com |

| Molecular Weight | 375.35 g/mol | chemicalbook.com |

| CAS Number | 61756-28-3 | chemicalbook.com |

| Amino Acid Sequence | Alanine-Glycine-Serine-Glutamic Acid | N/A |

Studies have investigated the structure-activity relationship of Ala-Gly-Ser-Glu and related peptides, revealing that even minor modifications to the amino acid sequence can significantly alter their chemotactic activity. nih.gov For instance, research has shown a correlation between the ability of Ala-Gly-Ser-Glu to enhance the expression of IgG Fc receptors on eosinophils and its capacity to increase their cytotoxicity towards certain parasites. nih.gov

The research trajectories for Ala-Gly-Ser-Glu highlight its dual importance: as a biologically active molecule involved in immune responses and as a structural motif in the design of novel biomaterials.

Structure

3D Structure

Properties

CAS No. |

61756-28-3 |

|---|---|

Molecular Formula |

C13H22N4O8 |

Molecular Weight |

362.34 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C13H22N4O8/c1-6(14)11(22)15-4-9(19)16-8(5-18)12(23)17-7(13(24)25)2-3-10(20)21/h6-8,18H,2-5,14H2,1H3,(H,15,22)(H,16,19)(H,17,23)(H,20,21)(H,24,25)/t6-,7-,8-/m0/s1 |

InChI Key |

VLAFRQCSFRYCLC-FXQIFTODSA-N |

SMILES |

CC(C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O)N |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N |

Canonical SMILES |

CC(C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O)N |

sequence |

AGSE |

Origin of Product |

United States |

Methodologies for the Synthesis and Production of Ala Gly Ser Glu

Chemical Synthesis Approaches for Defined Peptide Sequences

The creation of a defined peptide sequence like Ala-Gly-Ser-Glu necessitates a controlled, stepwise addition of amino acids. This is accomplished through established chemical synthesis methodologies that prevent unwanted side reactions and ensure the correct peptide bond formation.

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide synthesis, renowned for its efficiency and suitability for automation. proteogenix.science The fundamental principle of SPPS involves anchoring the C-terminal amino acid to an insoluble polymer resin, followed by the sequential addition of protected amino acids to build the peptide chain. pearson.com Excess reagents and byproducts are easily removed by washing the resin, which simplifies the purification process. proteogenix.science

The choice of resin is a critical first step in SPPS as it influences the conditions required for both synthesis and final cleavage of the peptide. peptide.com Resins are typically composed of polymeric beads, such as polystyrene cross-linked with divinylbenzene, which are functionalized with a linker. biosynth.com This linker acts as a spacer and determines the conditions under which the completed peptide is cleaved from the solid support. biosynth.com

For the synthesis of a short peptide like Ala-Gly-Ser-Glu, a resin with a standard to high substitution level (e.g., 0.5 to 1.3 mmol/g) can be utilized. peptide.com The selection of the linker is dictated by the desired C-terminal functionality of the final peptide. To obtain the free carboxylic acid form of Ala-Gly-Ser-Glu, a Wang resin or a 2-chlorotrityl chloride resin would be appropriate choices. The Wang resin requires strong acidic conditions, typically using trifluoroacetic acid (TFA), for cleavage, while the 2-chlorotrityl chloride resin allows for cleavage under milder acidic conditions, which can be beneficial for sensitive peptides. peptide.com

Hydrophilic resins, such as those based on polyethylene (B3416737) glycol (PEG) like TentaGel, can also be employed. peptide.com These resins swell well in a variety of solvents, providing a more "peptide-like" environment that can help to reduce aggregation of the growing peptide chain. peptide.com

Table 1: Common Resins for Solid-Phase Peptide Synthesis

| Resin Type | Linker Type | Cleavage Conditions | C-Terminal Product | Key Features |

| Wang Resin | p-alkoxybenzyl alcohol | Strong acid (e.g., TFA) | Carboxylic acid | Widely used for Fmoc-based synthesis. |

| 2-Chlorotrityl Chloride Resin | 2-Chlorotrityl | Mild acid (e.g., dilute TFA) | Carboxylic acid | Good for preparing protected peptide fragments and minimizing racemization. biosynth.compeptide.com |

| Merrifield Resin | Benzyl (B1604629) | Strong acid (e.g., HF) | Carboxylic acid | The original resin for Boc-based synthesis. peptide.com |

| Rink Amide Resin | Amide linker | Strong acid (e.g., TFA) | Peptide amide | Used for synthesizing peptides with a C-terminal amide. biosynth.com |

| TentaGel Resin | Various | Dependent on linker | Various | Polystyrene-PEG composite with good swelling properties. peptide.com |

To ensure the specific and sequential formation of peptide bonds, the reactive functional groups of the amino acids must be temporarily masked with protecting groups. americanpeptidesociety.org The two most prominent strategies in SPPS are the Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) approaches. americanpeptidesociety.orgbachem.com

The Fmoc/tBu strategy is the most widely used method in modern SPPS. iris-biotech.de The α-amino group of the incoming amino acid is protected by the base-labile Fmoc group, which is typically removed using a solution of piperidine (B6355638) in a polar solvent like N,N-dimethylformamide (DMF). proteogenix.scienceiris-biotech.de The side chains of trifunctional amino acids, such as the hydroxyl group of Serine and the carboxylic acid group of Glutamic acid, are protected with acid-labile groups like tert-butyl (tBu). iris-biotech.depeptide.com These side-chain protecting groups, along with the linkage to a Wang-type resin, are stable to the basic conditions of Fmoc deprotection but are cleaved simultaneously at the end of the synthesis with a strong acid like TFA. iris-biotech.de This orthogonality of the protecting groups is a key advantage of the Fmoc/tBu strategy. iris-biotech.de

The Boc/Bn strategy represents an earlier approach to SPPS. bachem.com In this method, the α-amino group is protected by the acid-labile Boc group, which is removed with a moderately strong acid like TFA. americanpeptidesociety.org The side-chain protecting groups, often benzyl (Bzl) ethers or esters, require a much stronger acid, such as hydrofluoric acid (HF), for their removal, which also cleaves the peptide from the Merrifield resin. peptide.combiosynth.com While still used in certain applications, the harsh conditions required for final cleavage in the Boc strategy have led to the wider adoption of the milder Fmoc approach. americanpeptidesociety.orgiris-biotech.de

For the synthesis of Ala-Gly-Ser-Glu, the side chains of Serine and Glutamic acid require protection. In an Fmoc-based synthesis, Fmoc-Ser(tBu)-OH and Fmoc-Glu(OtBu)-OH would be used. iris-biotech.depeptide.com In a Boc-based synthesis, Boc-Ser(Bzl)-OH and Boc-Glu(OBzl)-OH would be the corresponding building blocks. peptide.com

Table 2: Comparison of Fmoc and Boc Protecting Group Strategies

| Feature | Fmoc Strategy | Boc Strategy |

| α-Amino Protecting Group | Fmoc (9-fluorenylmethoxycarbonyl) | Boc (tert-butyloxycarbonyl) |

| Deprotection Condition | Base (e.g., 20% piperidine in DMF) proteogenix.science | Acid (e.g., TFA) americanpeptidesociety.org |

| Side-Chain Protecting Groups | Acid-labile (e.g., tBu, Trt) iris-biotech.de | Strong acid-labile (e.g., Bzl) |

| Final Cleavage | Strong acid (e.g., TFA) | Very strong acid (e.g., HF) |

| Key Advantage | Mild deprotection conditions, orthogonality. iris-biotech.de | Useful for sequences prone to racemization under basic conditions. americanpeptidesociety.org |

The formation of the peptide bond between the carboxyl group of the incoming amino acid and the free amino group on the resin-bound peptide requires the activation of the carboxyl group. askthenerd.com This is achieved using coupling reagents.

Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are classic coupling reagents. americanpeptidesociety.orgbachem.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. americanpeptidesociety.org To improve efficiency and reduce the risk of racemization, carbodiimides are often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its analogues. americanpeptidesociety.orguniurb.it DIC is often preferred in automated SPPS because the resulting urea (B33335) byproduct is soluble in common washing solvents. bachem.com

Onium salts , such as phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU), are another major class of coupling reagents. proteogenix.science These reagents react with the carboxylic acid to form active esters in situ, leading to rapid and efficient coupling. HATU, which forms a highly reactive OAt ester, is considered one of the most efficient coupling reagents, particularly for difficult couplings.

For the synthesis of Ala-Gly-Ser-Glu, a typical coupling cycle in an Fmoc-based SPPS would involve:

Deprotection of the Fmoc group from the resin-bound peptide.

Washing the resin to remove the deprotection reagents.

Pre-activating the incoming Fmoc-protected amino acid with a coupling reagent (e.g., DIC/HOBt or HATU) and a base like N,N-diisopropylethylamine (DIPEA).

Adding the activated amino acid to the resin to form the new peptide bond.

Washing the resin to remove excess reagents and byproducts.

This cycle is repeated for each amino acid in the sequence.

Table 3: Common Coupling Reagents in Peptide Synthesis

| Reagent Class | Examples | Mechanism of Action | Notes |

| Carbodiimides | DCC, DIC, EDC | Form O-acylisourea intermediate | Often used with additives like HOBt to reduce racemization. americanpeptidesociety.orgbachem.com |

| Phosphonium Salts | PyBOP, PyAOP | Form active esters in situ | Generally provide clean reactions. |

| Aminium/Uronium Salts | HBTU, HCTU, HATU | Form active esters in situ | Highly efficient; HATU is particularly effective for difficult sequences. |

Protecting Group Strategies (e.g., Fmoc, Boc) and Deprotection Regimes

Solution-Phase Peptide Synthesis Methodologies

Solution-phase peptide synthesis (LPPS), while often more labor-intensive than SPPS due to the need for purification after each step, remains a valuable technique, particularly for the large-scale synthesis of short peptides. americanpeptidesociety.org In this approach, the protected amino acids are coupled sequentially in a suitable organic solvent.

The same principles of protecting group and coupling chemistry used in SPPS apply to solution-phase synthesis. mdpi.com For instance, the synthesis could start with a C-terminally protected glutamic acid ester (e.g., H-Glu-OBzl). This would then be coupled with N-terminally protected serine (e.g., Boc-Ser(Bzl)-OH) using a coupling reagent like DCC or EDC. askthenerd.comnih.gov After the coupling reaction, the product dipeptide would be purified, typically by extraction or chromatography. The N-terminal protecting group (Boc) would then be removed to allow for the coupling of the next amino acid in the sequence. This cycle of coupling, purification, and deprotection is repeated until the full tetrapeptide is assembled. acs.org

A key challenge in solution-phase synthesis is maintaining the solubility of the growing peptide chain. The choice of solvents and protecting groups is crucial to prevent aggregation and precipitation, which can hinder subsequent reaction steps.

Convergent Peptide Synthesis Strategies

Convergent synthesis, also known as fragment condensation, offers an alternative to the linear, one-amino-acid-at-a-time approach. nih.gov In this strategy, the target peptide is assembled from several smaller, pre-synthesized peptide fragments. For Ala-Gly-Ser-Glu, one could synthesize the dipeptides Ala-Gly and Ser-Glu separately.

For example, the fragment Boc-Ala-Gly-OH could be synthesized using solution-phase methods. Separately, the fragment H-Ser(tBu)-Glu(OtBu)-OH could be prepared. These two protected fragments would then be coupled together using a suitable coupling reagent that minimizes racemization, a significant risk when coupling peptide fragments. publish.csiro.au After the final coupling, all protecting groups would be removed in a single step to yield the desired tetrapeptide.

This approach can be particularly advantageous for the synthesis of longer peptides, as the purification of intermediate fragments is often easier than the purification of a long, full-length peptide from numerous small molecule impurities and deletion sequences that can accumulate during a lengthy linear synthesis. nih.gov Convergent strategies can also combine solid-phase and solution-phase techniques, where protected peptide fragments are synthesized on a resin, cleaved while still protected, and then coupled together in solution. peptide.comgoogle.com

Enzymatic Synthesis and Biocatalytic Routes for Peptide Ligation

Chemoenzymatic peptide synthesis leverages hydrolase enzymes, such as proteases, to catalyze the formation of peptide bonds in a controlled manner. nih.gov This approach is particularly advantageous as it is a clean and mild procedure compared to conventional chemical synthesis, which often involves harsh chemicals and complex protection-deprotection steps. nih.gov The synthesis can proceed via two main routes: the thermodynamically controlled (equilibrium) approach or the kinetically controlled approach. For the synthesis of a defined sequence like Ala-Gly-Ser-Glu, the kinetically controlled synthesis is often preferred. In this method, an activated C-terminal ester of the donor amino acid (or peptide) is reacted with the N-terminal amine of the acceptor amino acid (or peptide), catalyzed by an enzyme. The enzyme facilitates aminolysis over hydrolysis, leading to peptide bond formation.

Identification and Engineering of Peptidases for Directed Synthesis

The successful enzymatic synthesis of Ala-Gly-Ser-Glu hinges on the selection of a suitable peptidase or ligase. Enzymes like subtilisin, chymotrypsin (B1334515), or papain are commonly used in peptide synthesis. nih.gov However, their native specificity may not be ideal for the required Ala-Gly, Gly-Ser, and Ser-Glu ligations. The key challenge lies in identifying an enzyme that can efficiently catalyze these specific peptide bonds without causing unwanted hydrolysis of the newly formed peptide.

Research Findings:

Enzyme Screening: The process begins with screening a library of known peptidases for their ability to catalyze the desired ligation steps. For instance, a serine protease like subtilisin might be evaluated for its ability to couple an Alanine-ester with Glycine (B1666218).

Protein Engineering: Often, natural enzymes lack the required specificity or efficiency. Advances in protein engineering allow for the modification of enzyme active sites to enhance their affinity for the specific substrates (Ala, Gly, Ser, Glu derivatives) and improve the synthesis-to-hydrolysis ratio. nih.gov This can involve site-directed mutagenesis to alter amino acid residues in the enzyme's binding pocket.

Bioinformatics: Modern approaches may use bioinformatics to mine genomic databases for cryptic biosynthetic gene clusters that encode for peptide-modifying enzymes, which could then be adapted for the synthesis of novel sequences like Ala-Gly-Ser-Glu. biorxiv.orgbiorxiv.org For example, β-aminopeptidases represent a unique class of enzymes that can be used as biocatalysts for synthesizing peptides containing β-amino acids, and similar principles of discovery and application could be applied to find enzymes for α-peptide synthesis. nih.gov

| Enzyme Class | Potential Candidates | Rationale for Selection/Engineering |

| Serine Proteases | Subtilisin, α-Chymotrypsin | Broad specificity which can be narrowed through engineering. Known to be active in organic solvents, which favors synthesis over hydrolysis. nih.gov |

| Cysteine Proteases | Papain, Bromelain | Catalyze peptide bond formation under mild conditions. Engineering can improve specificity for the required amino acid sequence. nih.gov |

| Peptide Ligases | Sortase A, Butelase 1 | Highly specific enzymes that form peptide bonds. Would require engineering to recognize the specific sequence fragments of Ala-Gly-Ser-Glu. |

Optimization of Biocatalytic Reaction Conditions

To maximize the yield and purity of Ala-Gly-Ser-Glu, several reaction parameters must be meticulously optimized. The goal is to shift the reaction equilibrium towards synthesis and minimize competing hydrolysis reactions. nih.gov

Key Optimization Parameters:

pH: The pH of the reaction medium is critical as it affects the ionization state of the substrates and the catalytic activity of the enzyme. A slightly alkaline pH can sometimes favor aminolysis, but a high pH may also lead to the hydrolysis of the ester substrate. nih.gov

Temperature: The optimal temperature depends on the specific enzyme and substrates used. While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation or increased hydrolysis. nih.gov

Substrate Concentration: A high concentration of the nucleophile (the amino component) is often used to outcompete water in the active site, thereby favoring peptide bond formation over hydrolysis. nih.gov

Organic Co-solvents: The addition of water-miscible organic solvents (e.g., dimethylformamide, glycerol) can reduce the water activity, which suppresses the hydrolytic side reaction and can improve the solubility of non-polar substrates. nih.govubc.ca

Enzyme Immobilization: Immobilizing the enzyme on a solid support can improve its stability and allow for easier separation from the reaction mixture, facilitating its reuse and continuous processing.

| Parameter | Tested Range | Optimal Value (Hypothetical) | Impact on Ala-Gly-Ser-Glu Yield |

| pH | 6.0 - 9.0 | 8.0 | Balances enzyme activity with substrate stability, maximizing the aminolysis/hydrolysis ratio. nih.gov |

| Temperature (°C) | 25 - 50 | 40 | Increases reaction rate without significant enzyme denaturation or increased hydrolysis. nih.gov |

| Nucleophile Excess | 1:1 - 1:10 | 1:5 (Acyl Donor:Nucleophile) | High nucleophile concentration favors the synthetic pathway over hydrolysis. nih.gov |

| Organic Solvent (%) | 0 - 50% | 30% DMF | Reduces water activity, shifting equilibrium towards peptide synthesis. ubc.ca |

Advanced Purification and Methodological Quality Control Post-Synthesis

Following synthesis, the crude product is a mixture containing the target peptide, unreacted starting materials, truncated or deletion sequences, and by-products from side reactions. A multi-step purification and analysis workflow is essential to isolate Ala-Gly-Ser-Glu and verify its identity and purity. lcms.cz

High-Performance Liquid Chromatography (HPLC) for Purification and Purity Assessment

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the primary technique for purifying synthetic peptides. mtoz-biolabs.com It separates molecules based on their hydrophobicity.

Methodology: The crude peptide mixture is injected into an HPLC system equipped with a stationary phase column containing hydrophobic material (typically C18). A mobile phase, usually a mixture of water and an organic solvent like acetonitrile, is passed through the column. lcms.cz A gradient is created by gradually increasing the concentration of the organic solvent. More hydrophobic molecules, including the target peptide, are retained longer on the column and elute at a higher organic solvent concentration than more polar impurities. lcms.cznih.gov

Research Findings:

Column Choice: A C18 column is generally suitable for separating small peptides like Ala-Gly-Ser-Glu.

Mobile Phase Additives: Trifluoroacetic acid (TFA) is commonly added to the mobile phase at a low concentration (e.g., 0.1%). It acts as an ion-pairing agent, improving peak shape and resolution. lcms.czresearchgate.net

Purity Assessment: The purity of the collected fractions is assessed by analytical HPLC, where the area of the peak corresponding to Ala-Gly-Ser-Glu is compared to the total area of all peaks in the chromatogram. windows.net

| Parameter | Specification (Example Protocol) | Purpose |

| Column | C18, 5 µm particle size, 4.6 x 250 mm | Provides high-resolution separation of peptides based on hydrophobicity. |

| Mobile Phase A | 0.1% TFA in Water | Aqueous phase for eluting hydrophilic impurities. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic phase for eluting the hydrophobic peptide. nih.gov |

| Gradient | 5% to 60% B over 30 minutes | Gradually increases mobile phase hydrophobicity to elute molecules with varying affinities for the column. lcms.cz |

| Detection | UV Absorbance at 214/280 nm | Detects peptide bonds (214 nm) and aromatic residues (280 nm, not present in Ala-Gly-Ser-Glu). thermofisher.com |

Mass Spectrometry (MS) for Post-Synthesis Sequence and Purity Validation

Mass spectrometry is an indispensable tool for confirming the identity of a synthesized peptide. nih.govnih.gov It provides a highly accurate measurement of the molecule's mass-to-charge ratio (m/z).

Methodology: The purified peptide fraction from HPLC is introduced into a mass spectrometer, often directly via an LC-MS interface. mtoz-biolabs.com Electrospray ionization (ESI) is a common technique used to generate charged peptide ions in the gas phase. ub.edu The mass analyzer then separates these ions based on their m/z value, generating a spectrum where the most prominent peak corresponds to the molecular weight of the peptide.

Research Findings:

Molecular Weight Confirmation: The experimentally determined mass of the peptide is compared to its theoretical (calculated) mass. A match confirms that the peptide has the correct composition of amino acids.

Sequence Validation: Tandem mass spectrometry (MS/MS) can be used to further confirm the amino acid sequence. In MS/MS, the parent peptide ion is isolated and fragmented, producing a series of daughter ions. The mass differences between these fragments correspond to individual amino acid residues, allowing the sequence to be read directly. rsc.orgresolvemass.ca

| Analysis | Technique | Expected Result for Ala-Gly-Ser-Glu | Purpose |

| Identity Confirmation | ESI-MS | Experimental m/z matches theoretical m/z (e.g., [M+H]⁺ = 377.15 Da) | Confirms the correct elemental composition and molecular weight of the synthesized peptide. mtoz-biolabs.comnih.gov |

| Sequence Validation | MS/MS | Fragmentation pattern corresponds to the sequence Ala-Gly-Ser-Glu | Provides definitive proof of the correct amino acid order. resolvemass.ca |

Spectroscopic Methods for Confirmation of Synthesized Product Integrity

In addition to HPLC and MS, other spectroscopic methods are employed to confirm the structural integrity and concentration of the final peptide product.

Methodology & Findings:

UV-Visible (UV-Vis) Spectroscopy: This technique is used for rapid quantification and purity assessment. The peptide bond absorbs strongly around 214 nm. By measuring the absorbance at this wavelength, the concentration of the peptide solution can be determined using the Beer-Lambert law. The absence of significant absorbance at other wavelengths can indicate the absence of certain types of impurities. mdpi.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy provides information about the secondary structure of the peptide in solution. While a short, linear tetrapeptide like Ala-Gly-Ser-Glu is unlikely to form a stable secondary structure (like an α-helix or β-sheet), its CD spectrum would be characteristic of a random coil. This can be used as a fingerprint to confirm that the peptide is correctly folded (or unfolded, in this case) and not aggregated. mdpi.com

Terahertz Spectroscopy: This is an emerging technique that analyzes low-frequency molecular vibrations. For peptides, the resulting spectra can provide information related to secondary structure and collective hydrogen bond networks, offering another layer of structural confirmation. researchgate.net

| Method | Information Obtained | Relevance for Ala-Gly-Ser-Glu |

| UV-Vis Spectroscopy | Peptide concentration, presence of certain impurities | Quantifies the purified peptide by measuring absorbance at ~214 nm. mdpi.com |

| Circular Dichroism (CD) | Secondary structure (α-helix, β-sheet, random coil) | Confirms a predominantly random coil conformation, as expected for a short, flexible peptide. mdpi.com |

| Nuclear Magnetic Resonance (NMR) | 3D structure, residue connectivity | While complex, NMR can provide ultimate proof of structure and connectivity, though it is not typically required for routine quality control of simple peptides. rsc.org |

Advanced Structural and Conformational Characterization of Ala Gly Ser Glu

Spectroscopic Analysis of Peptide Conformation and Dynamics

Spectroscopic methods are invaluable for examining the conformation of peptides in different environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. By analyzing various NMR parameters, such as chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) signals, detailed information about the peptide's conformation can be obtained. nih.gov

For the tetrapeptide Ala-Gly-Ser-Glu, NMR studies can reveal the presence of specific secondary structures, like β-turns. nih.gov The temperature dependence of the amide proton chemical shifts can indicate which protons are involved in intramolecular hydrogen bonds, a key feature of stable secondary structures. nih.gov Furthermore, the pH dependence of the NMR spectrum can provide insights into intramolecular ionic interactions that may stabilize certain conformations. nih.gov For instance, an interaction between the N-terminal amino group and the C-terminal carboxyl group can influence the conformational equilibrium. nih.gov

Table 1: Key NMR Parameters for Conformational Analysis of Tetrapeptides

| NMR Parameter | Information Provided |

| Chemical Shifts (¹H, ¹³C) | Provides information on the local electronic environment of each nucleus, which is sensitive to conformation. |

| Vicinal Coupling Constants (³J) | Related to dihedral angles, providing constraints on the peptide backbone and side-chain conformations. nih.gov |

| Nuclear Overhauser Effect (NOE) | Indicates through-space proximity between protons, providing distance constraints for structure calculation. acs.org |

| Temperature Coefficients of Amide Protons | Identifies amide protons involved in hydrogen bonds, which have smaller temperature coefficients. nih.gov |

| ¹³C Spin-Lattice Relaxation Times (T₁) | Provides information on the mobility of different parts of the peptide. nih.gov |

This table provides a general overview of the application of NMR parameters in peptide conformational analysis.

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to investigate the secondary structure of peptides and proteins. oup.compnas.org It measures the differential absorption of left and right circularly polarized light by chiral molecules like peptides. pnas.org The resulting CD spectrum provides a characteristic signature for different types of secondary structures, such as α-helices, β-sheets, β-turns, and random coils. pnas.orgsubr.edu

For a short peptide like Ala-Gly-Ser-Glu, CD spectroscopy can be used to estimate the relative populations of these secondary structural elements in solution. nih.gov The technique is particularly useful for studying conformational changes induced by variations in environmental conditions such as temperature, pH, or the presence of different solvents. subr.edunih.gov It is important to note that for short peptides, the spectral contributions can be distinct from those of larger proteins, and the analysis may require specialized algorithms. elte.hu

Table 2: Characteristic CD Spectral Features for Peptide Secondary Structures

| Secondary Structure | Wavelength of Maxima/Minima (nm) |

| α-Helix | Negative bands at ~222 and ~208 nm, positive band at ~193 nm |

| β-Sheet | Negative band around 218 nm, positive band around 195 nm |

| β-Turn | Can exhibit a variety of spectral shapes, often with a negative band between 200-210 nm and a positive band near 190 nm. subr.edu |

| Random Coil | Strong negative band around 195 nm and weak positive ellipticity above 210 nm |

This table presents typical wavelength ranges for different secondary structures observed in CD spectroscopy. The exact positions and intensities can vary depending on the specific peptide sequence and solvent conditions.

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for analyzing the vibrational modes of peptide bonds, providing information about the secondary structure. shimadzu.comacs.org The most informative region in the FTIR spectrum of a peptide is the amide I band (1600-1700 cm⁻¹), which arises primarily from the C=O stretching vibration of the peptide backbone. shimadzu.comresearchgate.net The frequency of this band is sensitive to the hydrogen-bonding environment and the geometry of the peptide backbone, making it a reliable indicator of secondary structure. shimadzu.comlew.ro

By deconvoluting the amide I band into its constituent components, the relative amounts of α-helices, β-sheets, β-turns, and random coils can be estimated. shimadzu.com The amide II and amide III bands can also provide complementary structural information. shimadzu.comacs.org FTIR is versatile and can be used to study peptides in various states, including solids and solutions. shimadzu.comtandfonline.com

Table 3: Typical Amide I Frequencies for Different Secondary Structures in Peptides

| Secondary Structure | Typical Amide I Frequency Range (cm⁻¹) |

| α-Helix | 1650 - 1658 lew.ro |

| β-Sheet | 1620 - 1640 and 1680 - 1700 (antiparallel) lew.ro |

| β-Turn | 1660 - 1685 lew.ro |

| Random Coil | 1640 - 1650 |

This table shows the general frequency ranges for the amide I band corresponding to various secondary structures. The precise frequencies can be influenced by the specific peptide sequence and its environment.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation

X-ray Crystallography for Solid-State Structural Determination of Tetrapeptides

Crystallographic analysis of tetrapeptides has revealed a diversity of conformational states, including various types of β-turns and even multiple distinct conformers of the same peptide within a single crystal or in different crystal forms (polymorphs). acs.org These findings highlight the conformational flexibility of short peptides and the influence of crystal packing forces on their structure. acs.org While providing an atomic-resolution picture, it is important to remember that the solid-state structure may not be the only conformation present in solution. acs.org

Advanced Mass Spectrometry for Fragmentation Pattern Analysis and Sequence Confirmation

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and confirming the amino acid sequence of peptides. In advanced MS techniques, such as tandem mass spectrometry (MS/MS), the peptide is first ionized and then fragmented in a controlled manner. The resulting fragment ions are then analyzed to deduce the peptide's sequence. wm.edunih.gov

For a tetrapeptide like Ala-Gly-Ser-Glu, collision-induced dissociation (CID) is a common fragmentation method. wm.edu The fragmentation patterns of tetrapeptides are influenced by factors such as the position of the amino acids and their basicities. wm.edu The most common fragment ions observed are b- and y-ions, which result from cleavage of the peptide amide bonds. Analysis of the mass differences between these fragment ions allows for the unambiguous determination of the amino acid sequence. osu.edu

Table 4: Common Fragment Ions in Peptide Mass Spectrometry

| Ion Type | Description |

| b-ions | Contain the N-terminus and are formed by cleavage of a peptide bond. |

| y-ions | Contain the C-terminus and are formed by cleavage of a peptide bond. |

| a-ions | Formed by the loss of a carbonyl group from a b-ion. |

| z-ions | Formed by cleavage of the N-Cα bond in the peptide backbone. nih.gov |

This table summarizes the main types of fragment ions generated during the mass spectrometric analysis of peptides.

Computational Chemistry and Molecular Dynamics Simulations of Ala-Gly-Ser-Glu

Computational chemistry and molecular dynamics (MD) simulations provide powerful tools to complement experimental studies of peptide conformation and dynamics. neurips.ccopenreview.net These methods can be used to explore the potential energy landscape of a peptide, identify stable conformations, and simulate its dynamic behavior over time. nih.govresearchgate.net

For Ala-Gly-Ser-Glu, MD simulations can be performed in various environments, such as in a vacuum or in the presence of explicit solvent molecules, to understand how the environment influences its structure. researchgate.netrsc.org These simulations can provide detailed insights into the conformational flexibility of the peptide, the transitions between different states, and the role of intramolecular and intermolecular interactions in stabilizing specific structures. neurips.ccnih.gov Computational methods can also be used to predict spectroscopic properties, such as NMR chemical shifts or CD spectra, which can then be compared with experimental data for validation. nih.gov

Table 5: Common Computational Methods for Peptide Analysis

| Method | Application |

| Molecular Mechanics (MM) | Used for energy minimization and to calculate the potential energy of different conformations. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms over time, providing insights into conformational dynamics and stability. neurips.ccnih.gov |

| Quantum Mechanics (QM) | Provides a more accurate description of electronic structure and can be used to calculate properties like chemical shifts. researchgate.net |

| Coarse-Grained (CG) Simulations | A simplified representation that allows for the simulation of larger systems and longer timescales. rsc.org |

This table outlines some of the computational techniques frequently employed in the study of peptide structure and dynamics.

Conformational Sampling and Free Energy Landscape Analysis

The conformational flexibility of peptides like Ala-Gly-Ser-Glu is critical to their biological function. Understanding the accessible conformations and their corresponding energy levels provides insight into how these molecules might interact with their environment.

Detailed Research Findings:

Enhanced conformational sampling methods, such as multicanonical molecular dynamics simulations, are employed to explore the vast conformational space of peptides. nih.gov These methods allow researchers to overcome energy barriers and sample a wide range of structures that would be inaccessible with standard molecular dynamics simulations. nih.gov From these simulations, a free energy landscape can be constructed, which maps the potential energy of the peptide as a function of specific geometric parameters, such as backbone dihedral angles (phi and psi). nih.govmpg.de

The resulting landscape reveals the most stable and several metastable conformations of the peptide. nih.gov For short peptides, these conformations often include extended structures and various types of β-turns. nih.gov The stability of these conformations is influenced by a combination of intramolecular interactions within the peptide and interactions with the surrounding solvent (hydration effects). nih.gov The analysis of these landscapes can reveal how the specific amino acid sequence dictates the preferred secondary structures. nih.gov For instance, the presence of specific residues can favor the formation of certain β-turn types. nih.gov

Molecular dynamics simulations are a powerful tool to study the stability and dynamics of peptides. nih.gov These simulations can be performed using various force fields, such as OPLS-AA, and in the presence of explicit solvent models to mimic physiological conditions. nih.govdergipark.org.tr Analysis of the simulation trajectories provides information on the fluctuations of the peptide structure and the stability of different conformations over time. nih.govresearchgate.net

Table 1: Key Methodologies in Conformational Analysis

| Methodology | Description | Key Insights |

| Enhanced Conformational Sampling | Techniques like multicanonical molecular dynamics that accelerate the exploration of the conformational space. nih.gov | Provides access to a broader range of peptide conformations, including those separated by high energy barriers. nih.gov |

| Free Energy Landscape Analysis | A map of the potential energy of a molecule as a function of specific coordinates, revealing stable and metastable states. nih.govmpg.demdpi.com | Identifies the most probable conformations and the energetic pathways between them. nih.gov |

| Molecular Dynamics (MD) Simulation | A computational method that simulates the physical movements of atoms and molecules. nih.govresearchgate.net | Offers detailed insights into the dynamic behavior and stability of peptide structures over time. nih.gov |

Molecular Docking Studies with Hypothesized Biomolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. dergipark.org.tr This method is instrumental in identifying potential binding partners and understanding the molecular basis of interaction.

Detailed Research Findings:

In the context of Ala-Gly-Ser-Glu, molecular docking studies could be employed to investigate its binding affinity and mode of interaction with hypothesized biomolecular targets. For example, given the composition of the peptide, potential targets could include enzymes where the peptide might act as an inhibitor or a modulator. The carboxyl group of the glutamic acid residue and the hydroxyl group of the serine residue could be key interaction points. mdpi.com

The process involves generating a set of possible conformations of the peptide and docking them into the active or allosteric site of a target protein. researchgate.netjchr.org The binding poses are then scored based on a function that estimates the binding free energy. dergipark.org.tr These studies can reveal specific interactions, such as hydrogen bonds and electrostatic interactions, that stabilize the peptide-protein complex. researchgate.net For instance, studies on other peptides have shown that the carboxyl groups of aspartic and glutamic acid are crucial for coordinating with metal ions or forming hydrogen bonds with receptor residues. mdpi.com Similarly, serine's hydroxyl group can act as both a hydrogen bond donor and acceptor. sciexplor.com

While specific docking studies for Ala-Gly-Ser-Glu are not extensively reported in the provided context, the principles can be inferred from studies on similar peptides. For example, docking of the dipeptide Gly-Glu with caspase-3 has been performed to understand its anti-apoptotic properties. dergipark.org.tr Such studies provide a rationale for the peptide's activity and can guide the design of new therapeutic agents. dergipark.org.trmdpi.com

Table 2: Potential Interaction Sites of Ala-Gly-Ser-Glu in Molecular Docking

| Amino Acid Residue | Functional Group | Potential Interactions |

| Alanine (B10760859) (Ala) | Methyl group | Hydrophobic interactions. sciexplor.com |

| Glycine (B1666218) (Gly) | - | Provides conformational flexibility to the peptide backbone. |

| Serine (Ser) | Hydroxyl group | Hydrogen bond donor and acceptor. sciexplor.com |

| Glutamic Acid (Glu) | Carboxyl group | Electrostatic interactions, hydrogen bonding, coordination with metal ions. mdpi.com |

Simulation of Peptide-Surface Interactions

Understanding how peptides interact with material surfaces is crucial for applications in biomaterials, biosensors, and drug delivery. nih.govkit.edu Computational simulations provide atomic-level insights into these complex interactions.

Detailed Research Findings:

Simulations of peptide-surface interactions often involve placing the peptide near a model of the surface in a solvent environment and running molecular dynamics simulations. kit.eduresearchgate.net These simulations can reveal the adsorption mechanism, the orientation of the peptide on the surface, and the key residues involved in the interaction. nih.gov

For a peptide like Ala-Gly-Ser-Glu, the interaction with a surface would be governed by a combination of electrostatic and hydrophobic forces. mdpi.com The glutamic acid residue, with its negatively charged carboxyl group, is expected to have a strong affinity for positively charged surfaces or surfaces rich in calcium ions, such as hydroxyapatite (B223615) (HAP). researchgate.netunito.it Studies on the adsorption of individual amino acids on HAP have shown that glutamic acid is a strong adsorbate due to its high calcium affinity and propensity to donate hydrogen bonds. unito.it

The nature of the surface is also a critical factor. For instance, interactions with metallic surfaces like gold would be different from those with metal oxides like silica (B1680970) or titania. kit.edud-nb.infocambridge.org On gold surfaces, amino acid side chains and the peptide backbone can interact through various mechanisms, including coordination of carboxyl and amino groups. d-nb.info

Table 3: Factors Influencing Peptide-Surface Interactions

| Factor | Description | Example |

| Peptide Sequence | The specific amino acids and their order determine the charge, hydrophobicity, and hydrogen bonding potential of the peptide. mdpi.com | The negatively charged glutamic acid in AGSE is expected to interact strongly with positively charged surfaces. unito.it |

| Surface Chemistry | The chemical composition and charge of the surface material dictate the types of interactions that can occur. mdpi.comcambridge.org | Hydroxyapatite, with its calcium ions, shows strong affinity for acidic amino acids. researchgate.netunito.it |

| Solvent Environment | The solvent (usually water) mediates the interactions between the peptide and the surface. researchgate.net | Water molecules can form structured layers on the surface, influencing peptide adsorption. researchgate.net |

| Peptide Conformation | The three-dimensional structure of the peptide can change upon interaction with the surface. rsc.org | A flexible peptide may adopt a conformation that maximizes its favorable interactions with the surface. rsc.org |

Biochemical and Cellular Interaction Mechanisms of Ala Gly Ser Glu in Vitro/cellular Models

Interactions with Specific Enzymes and Receptors

The interaction of peptides with enzymes and receptors is a fundamental aspect of their biological function. This can range from serving as a substrate for peptidases to acting as a ligand that modulates receptor activity.

For instance, some endopeptidases show a preference for cleaving peptide bonds where small amino acids like Glycine (B1666218), Serine, or Alanine (B10760859) are located at the P1' position (the amino acid residue immediately C-terminal to the scissile bond) unimi.itmdpi.com. Glutamic acid (Glu) is also recognized by certain peptidases. For example, TGP1, a glutamic peptidase from Talaromyces emersonii, shows a preference for large residues like Glutamine or Phenylalanine at the P1 position and smaller amino acids such as Alanine, Glycine, or Serine at the P1' position unimi.itmdpi.com. Another example is the equine arterivirus serine peptidase, which cleaves after Glutamine or Glutamic acid at the P1 position, with a preference for Glycine, Serine, or Alanine at the P1' position oup.com.

Conversely, studies on dipeptidyl-peptidase 7 (DPP7) have demonstrated its ability to cleave substrates containing Glycine and Serine at the P1 position nih.govucsf.edu. The rate-limiting step for the hydrolysis of dipeptide derivatives by dipeptidyl peptidase 4 (DP4) has been shown to be the acylation reaction for substrates with Alanine or Serine in the P1 position plos.org.

Based on these general peptidase specificities, it can be hypothesized that the Ala-Gly-Ser-Glu tetrapeptide could be a substrate for various peptidases, with potential cleavage sites between Ala-Gly, Gly-Ser, and Ser-Glu. However, without direct experimental data, the precise kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) for these potential cleavages remain undetermined.

Peptides can act as modulators of enzyme activity, either inhibiting or activating their function. While no studies were found that specifically investigate the modulatory effect of Ala-Gly-Ser-Glu on enzyme activity, research on similar peptide sequences provides some clues.

For example, Trigramin, a peptide containing a Glu-Ala-Gly-Glu sequence, has been identified as a competitive inhibitor of fibrinogen binding to platelet receptors nih.gov. This suggests that peptides with similar sequences might exhibit inhibitory activities towards specific protein-protein interactions. The inhibitory constant (Ki) for Trigramin's inhibition of 125I-fibrinogen binding to ADP-stimulated platelets was determined to be 2 x 10-8 M nih.gov.

Furthermore, the individual amino acids of the tetrapeptide are known to be involved in enzyme modulation. For instance, some peptides composed of Glycine, Serine, and Glutamic acid are considered to be α-glucosidase inhibitors athenaes.com. The inhibitory mechanism often involves the formation of hydrogen bonds with the active site of the enzyme, leading to a more stable peptide-enzyme complex and preventing the enzyme from binding to its natural substrate athenaes.com.

It is plausible that the Ala-Gly-Ser-Glu tetrapeptide could modulate the activity of certain enzymes, potentially through competitive or allosteric mechanisms. However, dedicated studies are required to identify the specific enzymes it may target and to quantify its inhibitory or activating potential.

The interaction of peptides with cell surface receptors is a key mechanism for initiating intracellular signaling cascades. While direct receptor binding studies for the Ala-Gly-Ser-Glu tetrapeptide are not available, the binding properties of its constituent amino acids and similar peptides to various receptors have been investigated.

Studies on plant glutamate-like receptors (GLRs) have shown that they can be gated by several amino acids. For example, Arabidopsis thaliana GLR3.4 is gated by Asparagine, Serine, and Glycine imrpress.com. Furthermore, the ligand-binding domain of GLR3.3 has been shown to bind L-Glutamic acid, L-Alanine, and L-Serine with micromolar affinities peptide.co.jp. This suggests that the individual amino acids of the tetrapeptide have the capacity to interact with specific receptors.

Table 1: In Vitro Affinity of Amino Acids for the GLR3.3 Ligand-Binding Domain

| Ligand | Affinity (Kd in µM) |

| L-Glutamic acid | ~10 |

| L-Alanine | ~10 |

| L-Serine | ~10 |

| Glycine | ~100 |

Data sourced from studies on Arabidopsis thaliana GLR3.3 peptide.co.jp.

In mammalian systems, the peptide Trigramin, which contains a Glu-Ala-Gly-Glu sequence, binds to platelet receptors nih.gov. The dissociation constant (Kd) for the binding of 125I-Trigramin to ADP-stimulated platelets is 2.1 x 10-8 M nih.gov. This indicates that a peptide with a sequence highly similar to a fragment of Ala-Gly-Ser-Glu can exhibit high-affinity binding to a specific receptor.

Modulation of Enzyme Activity (Inhibition or Activation)

Role in Intracellular Signaling Pathways (In vitro/Cellular Models)

Peptides and their constituent amino acids can influence intracellular signaling pathways, thereby regulating various cellular processes. The mTOR and ERK1/2 pathways are two critical signaling cascades that are often modulated by nutrient availability, including amino acids.

The mechanistic target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism mdpi.com. The mTOR complex 1 (mTORC1) is particularly sensitive to amino acid levels. While there are no direct studies on the effect of the Ala-Gly-Ser-Glu tetrapeptide on the mTOR pathway, research on its constituent amino acids suggests a potential role.

Studies have shown that amino acids such as Serine and Glutamic acid can activate the mTORC1 pathway cardiff.ac.ukd-nb.info. In one study, it was demonstrated that in bEnd.3 cells, the uptake of Serine and Glutamic acid was necessary for the activation of the mTORC1 pathway during infection cardiff.ac.ukd-nb.info. Conversely, a deficiency of these amino acids led to the inhibition of mTORC1 activation cardiff.ac.ukd-nb.info. Glutamate (B1630785) supplementation has also been shown to increase the ratio of phosphorylated mTOR to total mTOR in the jejunum and ileum of piglets, indicating activation of the mTOR signaling pathway mdpi.com.

Given that Ala-Gly-Ser-Glu can be hydrolyzed into its constituent amino acids, it is plausible that it could indirectly modulate the mTOR pathway by increasing the intracellular concentrations of Alanine, Glycine, Serine, and Glutamic acid. This, in turn, could lead to the activation of mTORC1 and its downstream effectors. However, direct experimental evidence for this hypothesis is currently lacking.

The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the mitogen-activated protein kinase (MAPK) signaling cascade, which is involved in cell proliferation, differentiation, and survival oup.com. Similar to the mTOR pathway, the ERK1/2 pathway can be influenced by amino acids.

Studies have shown that amino acids can activate the ERK1/2 pathway in various cell types. This activation can be mediated by G protein-coupled receptors such as the T1R1/T1R3 taste receptor, which can sense extracellular amino acids. For example, in MIN6 pancreatic ß-cells, Alanine and Serine have been shown to activate ERK1/2.

It is therefore conceivable that the Ala-Gly-Ser-Glu tetrapeptide, or its constituent amino acids upon cleavage, could modulate the ERK1/2 signaling pathway. This could occur through direct interaction with cell surface receptors or indirectly by altering the intracellular amino acid pool. As with the mTOR pathway, further research is required to directly investigate the effect of Ala-Gly-Ser-Glu on ERK1/2 signaling and to elucidate the underlying molecular mechanisms.

Potential Cross-Talk with Other Signaling Cascades (e.g., NF-κB, Nrf2)

While direct studies on the interaction of the specific tetrapeptide Ala-Gly-Ser-Glu with the NF-κB and Nrf2 signaling cascades are not extensively documented, the behavior of its constituent amino acids and similar peptides provides a basis for potential interactions. The amino acids Alanine (Ala), Glycine (Gly), Serine (Ser), and Glutamic acid (Glu) have been recognized as crucial components in processes that modulate inflammatory and oxidative stress responses. researchgate.net

NF-κB Pathway: The NF-κB (nuclear factor kappa-B) pathway is a central regulator of inflammation. Some amino acids, including Glycine, have been shown to inhibit the NF-κB signaling pathway, which can lead to a reduction in intestinal inflammation. researchgate.net Given that Ala, Gly, Ser, and Glu are considered essential for protecting the mucosal barrier and reducing inflammation, it is plausible that peptides composed of these residues, such as Ala-Gly-Ser-Glu, could exert anti-inflammatory effects, potentially through modulation of the NF-κB pathway. researchgate.net

Nrf2 Pathway: The Keap1-Nrf2 (Kelch-like ECH-associated protein 1-nuclear factor erythroid 2-related factor 2) pathway is a primary regulator of cellular antioxidant defenses. mdpi.com Bioactive peptides can activate this pathway by interacting with Keap1, which under normal conditions promotes the degradation of Nrf2. mdpi.comresearchgate.net This interaction disrupts the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus and induce the expression of antioxidant genes. mdpi.com Molecular docking studies have suggested that hydrophilic amino acids like Glu and Ser, and hydrophobic ones like Gly and Ala, can interact with amino acid residues in the Kelch structural domain of Keap1. researchgate.net This suggests that Ala-Gly-Ser-Glu possesses the necessary components to potentially interact with Keap1 and activate the cytoprotective Nrf2 signaling pathway. mdpi.comresearchgate.net

Analysis of Peptide-Protein Interactions

The interaction of peptides with proteins is fundamental to their biological activity. These interactions are governed by the peptide's amino acid sequence, which dictates its size, charge, hydrophobicity, and capacity to form secondary structures like α-helices and β-sheets. Amino acids such as Ala and Glu are known to be good α-helix formers, while Gly provides conformational flexibility, and Ser offers a polar hydroxyl group for hydrogen bonding. nih.gov These characteristics suggest that Ala-Gly-Ser-Glu has the potential to engage in specific interactions with various protein targets.

Direct Binding Assays with Protein Targets

Direct binding assays are essential for identifying the specific molecular targets of a peptide. For tetrapeptides similar to Ala-Gly-Ser-Glu, such assays have demonstrated interactions with components of the immune system. A notable study found that the related ECF-A tetrapeptide, Val-Gly-Ser-Glu, dose-dependently enhances the rosetting of human eosinophils with complement-coated sheep erythrocytes (EAC3b), a process indicative of an interaction with and enhancement of eosinophil complement receptors. medchemexpress.com This suggests a potential role for such peptides in modulating immune cell function through direct receptor binding.

Additionally, peptide motifs containing the -Ala-Ser-Glu- sequence have been implicated in other biological interactions. For instance, the peptide motif Asp-Ala-Ser-Glu (DASE) is noted within a protein sequence that could be a target for antifungal drugs, highlighting the potential for this sequence to be part of a larger protein-protein interaction interface. researchgate.net

| Peptide/Motif | Assay Type | Observed Interaction | Potential Target | Reference |

|---|---|---|---|---|

| Val-Gly-Ser-Glu | Erythrocyte Rosetting Assay | Enhanced rosetting of eosinophils with complement-coated erythrocytes (EAC3b). | Eosinophil Complement Receptors | medchemexpress.com |

| Asp-Ala-Ser-Glu (DASE) | Protein Motif Analysis | Identified as a potential functional motif within a larger protein. | Protein interaction domains | researchgate.net |

Modulation of Protein-Protein Interactions

Peptides can modulate protein-protein interactions (PPIs) by mimicking binding epitopes or by inducing conformational changes in target proteins. The sequence of Ala-Gly-Ser-Glu combines features that could be effective in modulating PPIs. The presence of both hydrophobic (Ala) and hydrophilic/charged (Ser, Glu) residues allows for amphipathic interactions, while the glycine residue imparts a high degree of flexibility. This flexibility can allow the peptide to adapt its conformation to fit into diverse protein binding pockets. nih.gov

Linker regions in proteins, which are often rich in residues like Gly, Ser, Ala, and Glu, play a crucial role in mediating the correct folding and interaction between protein domains. nih.govpnas.org The composition of Ala-Gly-Ser-Glu is reminiscent of these natural linkers, suggesting it could potentially interfere with or stabilize interactions between protein domains. While direct evidence of Ala-Gly-Ser-Glu modulating a specific PPI is not available, its structural characteristics are consistent with those of peptides known to participate in such interactions.

Cellular Uptake and Intracellular Localization Mechanisms (In vitro Models)

The ability of peptides to enter cells is a critical determinant of their pharmacological activity. For small, hydrophilic peptides like Ala-Gly-Ser-Glu, cellular uptake is often mediated by specific transporter proteins. Research using Xenopus laevis oocytes injected with ovine poly(A)+ RNA demonstrated that the tetrapeptides Ala-Gly-Ser-Glu and Val-Gly-Ser-Glu are transported into the cells. This uptake suggests the involvement of one or more peptide transporters (PepT) expressed from the injected RNA. This carrier-mediated process is a common mechanism for the cellular uptake of di-, tri-, and some tetrapeptides.

The general mechanisms for peptide uptake into cells are broadly categorized as either direct translocation across the cell membrane or, more commonly, through various forms of endocytosis. nih.gov These endocytic pathways can include macropinocytosis, clathrin-mediated endocytosis, and caveolin-mediated endocytosis. nih.gov The specific pathway utilized can depend on the peptide's sequence, concentration, and the cell type. nih.gov For instance, studies on the dipeptide Ser-Glu have shown that it can be used as a ligand to target nanoparticles to cancer cells that overexpress the peptide transporter PEPT1, leading to internalization.

Detailed studies on the specific intracellular localization of Ala-Gly-Ser-Glu following its uptake have not been reported in the reviewed scientific literature. Therefore, its distribution within the cell and whether it accumulates in specific organelles like mitochondria or lysosomes remains to be determined.

Metabolic Stability and Enzymatic Degradation Pathways (In vitro/Ex vivo Models)

The therapeutic utility of peptides is often limited by their low metabolic stability and rapid degradation by peptidases. unc.edu In vitro and ex vivo studies indicate that small, unmodified peptides like Ala-Gly-Ser-Glu are susceptible to rapid enzymatic hydrolysis.

A study investigating the stability of the related tetrapeptide Val-Gly-Ser-Glu in rumen fluid demonstrated its rapid degradation. embl.de When incubated with rumen microorganisms in vitro, almost none of the unmodified peptide remained after 6 hours. This rapid breakdown is attributed to the action of microbial peptidases. However, the same study showed that modifying the peptide by acetylating its N-terminus rendered it significantly more stable, with the acetylated form surviving the 6-hour incubation. embl.de This indicates that the free N-terminus is a primary site for peptidase attack and that Ala-Gly-Ser-Glu is likely subject to similar rapid degradation by aminopeptidases.

| Peptide | Model System | Observation | Implication for Ala-Gly-Ser-Glu | Reference |

|---|---|---|---|---|

| Val-Gly-Ser-Glu (Unmodified) | Rumen fluid in vitro | Almost completely hydrolyzed within 6 hours. | Likely to have low metabolic stability. | embl.de |

| N-Acetyl-Val-Gly-Ser-Glu | Rumen fluid in vitro | Survived incubation for 6 hours with no hydrolysis. | N-terminal modification could enhance stability. | embl.de |

Peptidase-Mediated Hydrolysis and Degradation Kinetics

The degradation of Ala-Gly-Ser-Glu is mediated by the hydrolytic cleavage of its peptide bonds by various peptidases. The specific bonds that are cleaved and the rate of this hydrolysis depend on the substrate specificity of the enzymes present.

Aminopeptidases, which cleave amino acids from the N-terminus, are likely key enzymes in the degradation of Ala-Gly-Ser-Glu, as suggested by the protective effect of N-acetylation. embl.de Furthermore, endopeptidases can cleave internal peptide bonds. For example, some glutamic peptidases show a preference for cleaving peptide bonds where small amino acids like Ala, Gly, or Ser are in the P1' position (the residue C-terminal to the cleaved bond). nih.gov This suggests that the Gly-Ser and Ser-Glu bonds in the tetrapeptide could be susceptible to cleavage by such enzymes.

Kinetic studies on the hydrolysis of different peptide bonds provide insight into the potential degradation profile of Ala-Gly-Ser-Glu.

Ala-Gly bond: Studies on Zr(IV)-assisted peptide hydrolysis showed preferential cleavage of the Ala-Gly bond in the tetrapeptide Ala-Gly-Asp-Val. acs.org

Gly-Ser bond: This bond may be susceptible to cleavage by enzymes that prefer small, neutral residues. nih.gov

Ser-Glu bond: Studies with dipeptidyl peptidase 4 (DPP-IV), a type of serine protease, have identified peptides such as Gly-Pro-Ala-Glu as inhibitors, indicating the enzyme can accommodate a C-terminal glutamate. cambridge.org DPP-IV is also known to hydrolyze substrates with Ala or Ser at the penultimate position. plos.org The rate-limiting step for hydrolysis of substrates with alanine or serine in the P1 position by DPP4 is the acylation reaction. plos.org

The half-life of peptide bonds varies significantly. For instance, under specific Zr(IV)-catalyzed conditions at 37°C and pH 7.3, the half-life for the hydrolysis of the dipeptide Gly-Glu was estimated to be approximately 36.6 hours. acs.org In contrast, the degradation of Val-Gly-Ser-Glu in a complex biological fluid like rumen content was much faster, occurring within hours. embl.de This highlights the importance of the specific enzymatic environment in determining the ultimate degradation kinetics of the peptide.

Stability in Simulated Biological Fluids (e.g., plasma, gastrointestinal)

The stability of the tetrapeptide Ala-Gly-Ser-Glu in biological fluids is a critical factor determining its potential bioactivity and metabolic fate. In vitro studies using simulated biological fluids, such as plasma and gastrointestinal (GI) tract environments, provide essential insights into its susceptibility to enzymatic degradation. While direct and comprehensive stability data specifically for Ala-Gly-Ser-Glu is not extensively documented in dedicated studies, its stability can be inferred from the behavior of similar short-chain peptides and the known activity of proteolytic enzymes present in these fluids.

Stability in Simulated Gastrointestinal Fluids

The gastrointestinal tract presents a formidable barrier to peptide survival due to its fluctuating pH and the presence of a host of potent digestive enzymes. researchgate.netrsc.org

Simulated Gastric Fluid (SGF): The highly acidic environment of the stomach (pH 1-3) and the action of the enzyme pepsin are the first major challenges. Generally, small peptides exhibit reasonable stability in SGF. nih.gov Pepsin preferentially cleaves peptide bonds between large hydrophobic or aromatic amino acids. researchgate.net Given that the Ala-Gly-Ser-Glu sequence lacks these specific residues, it is predicted to have relatively high stability against pepsin-mediated hydrolysis in the stomach.

Simulated Intestinal Fluid (SIF): The environment of the small intestine is significantly different, characterized by a neutral to slightly alkaline pH and a cocktail of proteases, including trypsin, chymotrypsin (B1334515), and carboxypeptidases, secreted by the pancreas. researchgate.netoup.com These enzymes are highly efficient at breaking down peptides. Short peptides are often rapidly metabolized in intestinal fluids. diva-portal.orgpharmaexcipients.com Studies on other tetrapeptides confirm that while they may be stable in gastric juice, they are often quickly degraded in jejunal (intestinal) fluid. oup.comdiva-portal.org The degradation is primarily carried out by pancreatic enzymes like chymotrypsin and trypsin, as well as carboxypeptidases that cleave amino acids from the C-terminus. oup.com For Ala-Gly-Ser-Glu, carboxypeptidases would likely cleave the C-terminal glutamic acid, while various endo- and aminopeptidases could hydrolyze internal bonds and the N-terminal alanine, respectively.

Stability in Simulated Plasma

Once a peptide enters the bloodstream, it is exposed to a variety of peptidases that can rapidly degrade it. The half-life of small, unmodified peptides in plasma is typically very short, often in the range of minutes. explorationpub.comnih.gov This rapid clearance is due to both enzymatic degradation and renal filtration. nih.gov

The amino acid sequence of a peptide plays a crucial role in its plasma stability. wikipedia.org Sequences rich in proline, glutamic acid, serine, and threonine, known as PEST sequences, are often associated with proteins that have a short half-life. wikipedia.org The tetrapeptide Ala-Gly-Ser-Glu contains both serine and glutamic acid, suggesting it may be susceptible to rapid degradation in vivo. The primary mechanism of degradation in plasma involves exopeptidases (aminopeptidases and carboxypeptidases) and endopeptidases that cleave the peptide into smaller fragments and constituent amino acids. acs.org

The following data tables summarize the expected stability profile and the enzymatic factors relevant to the degradation of Ala-Gly-Ser-Glu.

Interactive Data Table: Predicted Stability of Ala-Gly-Ser-Glu in Simulated Biological Fluids

| Fluid Type | Key Environmental Factors | Major Enzymes | Predicted Stability of Ala-Gly-Ser-Glu | Likely Outcome |

| Simulated Gastric Fluid (SGF) | pH 1-3 | Pepsin | Relatively High | Minimal degradation expected due to lack of preferential cleavage sites. researchgate.netnih.gov |

| Simulated Intestinal Fluid (SIF) | pH 6.8-7.5 | Trypsin, Chymotrypsin, Carboxypeptidases, Aminopeptidases | Low | Rapid degradation by various peptidases. oup.comdiva-portal.org |

| Simulated Plasma | pH 7.4 | Aminopeptidases, Carboxypeptidases, Endopeptidases | Low to Very Low | Short half-life, rapid cleavage into smaller peptides and amino acids. explorationpub.comresearchoutreach.org |

Interactive Data Table: Major Proteolytic Enzymes and Their Potential Action on Ala-Gly-Ser-Glu

| Enzyme Class | Specific Enzyme(s) | Typical Cleavage Site | Predicted Action on Ala-Gly-Ser-Glu Sequence (Ala¹-Gly²-Ser³-Glu⁴) |

| Aspartic Proteases | Pepsin | After large hydrophobic/aromatic residues (e.g., Phe, Trp, Tyr). researchgate.net | Unlikely to cleave the peptide. |

| Serine Proteases | Trypsin | After positively charged residues (Lys, Arg). wustl.edu | Unlikely to cleave the peptide as it lacks Lys or Arg. |

| Serine Proteases | Chymotrypsin | After large hydrophobic residues (e.g., Phe, Trp, Tyr). wustl.edu | Unlikely to cleave the peptide. |

| Exopeptidases | Carboxypeptidases | Cleaves C-terminal amino acid. oup.com | Likely to cleave the C-terminal Glutamic acid (Glu⁴). |

| Exopeptidases | Aminopeptidases | Cleaves N-terminal amino acid. | Likely to cleave the N-terminal Alanine (Ala¹). |

Biological Functions and Mechanistic Implications of Ala Gly Ser Glu in Vitro/ex Vivo Studies

Modulation of Fundamental Cellular Processes

The influence of peptides on cellular processes such as proliferation, apoptosis, migration, and adhesion is a key area of biomedical research. The constituent amino acids of Ala-Gly-Ser-Glu—Alanine (B10760859), Glycine (B1666218), Serine, and Glutamic acid—are all known to be deeply involved in cellular metabolism and signaling, suggesting that the peptide itself could have significant biological activity.

Influence on Cell Migration and Adhesion (In vitro)

Cell migration and adhesion are fundamental processes regulated by interactions between cells and the extracellular matrix (ECM). These interactions are often mediated by specific peptide motifs on ECM proteins like fibronectin and laminin, which bind to integrin receptors on the cell surface.

The most well-known of these motifs is Arg-Gly-Asp (RGD), found in fibronectin, which is a potent inhibitor of cell-substrate attachment when presented as a synthetic peptide. researchgate.netmolbiolcell.org Other sequences derived from laminin, such as Tyr-Ile-Gly-Ser-Arg (YIGSR) and Ile-Lys-Val-Ala-Val (IKVAV), are also recognized for promoting cell adhesion and migration. pnas.orgmdpi.com

There is no direct evidence in the reviewed literature documenting a role for the specific sequence Ala-Gly-Ser-Glu in mediating cell adhesion or migration. The function of such peptides is highly sequence-specific, and the absence of a recognized binding motif like RGD suggests that Ala-Gly-Ser-Glu is unlikely to function as a direct competitive inhibitor of classical cell-ECM adhesion. However, its metabolic effects could indirectly influence the complex machinery of cell migration, which is an area that requires further investigation. The coordinated interplay between microtubule dynamics and focal adhesion assembly is crucial for successful cell migration. mdpi.com

Immunomodulatory Activities (In vitro/Ex vivo)

Amino acids and peptides are central regulators of the immune system. They provide the necessary substrates for the massive proliferation and differentiation of immune cells during an immune response and also act as signaling molecules that modulate immune functions. cambridge.org

Cytokine Production Modulation in Immune Cell Cultures

Cytokines are signaling proteins that orchestrate the immune response. The production of cytokines by immune cells like macrophages and lymphocytes is tightly regulated and can be influenced by the availability of amino acids. For example, glutamine availability is known to affect T-cell differentiation and the production of related cytokines; its limitation can suppress the Th1 response. nih.gov

Studies on various bioactive peptides have demonstrated direct immunomodulatory effects in vitro. Peptides derived from fermented milk were shown to control the production of pro-inflammatory cytokines (TNF-α, IL-1, IL-6) and the anti-inflammatory cytokine (IL-10) in LPS-stimulated murine macrophages. researchgate.net Similarly, a glycoprotein (B1211001) isolated from chickpeas stimulated the production of nitric oxide (NO), IL-6, TNF-α, and MCP-1 in RAW 264.7 macrophages in a dose-dependent manner, indicating a pro-inflammatory potential. frontiersin.org Peptides from Alaska pollock were found to increase the secretion of IL-6 and IL-10, which are involved in the final differentiation of IgA-producing B cells. mdpi.com

While these studies highlight the potential of peptides to modulate cytokine profiles, specific data on the effect of Ala-Gly-Ser-Glu on cytokine production in immune cell cultures are not available in the current body of research.

Immune Cell Activation and Differentiation Processes

The activation and differentiation of T lymphocytes are metabolically demanding processes that require a substantial increase in the uptake and utilization of amino acids. aacrjournals.orgnih.gov Upon activation, T cells upregulate transporters for amino acids like glutamine, alanine, and serine to fuel glycolysis, the TCA cycle, and the biosynthesis of proteins and nucleic acids. portlandpress.comnih.gov

Alanine: Transported via the SLC38A1 transporter, which is upregulated upon T-cell receptor engagement. nih.gov

Serine & Glycine: Catabolism of serine into glycine is essential for the one-carbon metabolic network that provides the building blocks for nucleotide synthesis, which is critical for T-cell division. aacrjournals.org

Glutamine/Glutamate (B1630785): Glutamine is a key fuel for T cells and its deprivation can block proliferation and cytokine production. nih.gov It is also a precursor for the antioxidant glutathione, which is vital for managing oxidative stress during an immune response. aacrjournals.org

Given that Ala-Gly-Ser-Glu is composed of these critical amino acids, it could potentially serve as a source of substrates to support immune cell activation and effector functions following its uptake and hydrolysis by peptidases.

Neurobiological Functions and Neuroprotection (In vitro/Ex vivo)

Neuropeptides, which are small protein-like molecules, play significant roles in the central nervous system (CNS) as neurotransmitters, neuromodulators, and neurohormones. They are involved in a wide range of physiological functions, and some have been shown to possess neuroprotective properties. acs.org

The constituent amino acids of Ala-Gly-Ser-Glu have distinct and vital roles in the CNS. Glutamate is the principal excitatory neurotransmitter, but its excess can lead to excitotoxicity, a pathological process implicated in neurodegenerative diseases like Alzheimer's. researchgate.net Maintaining glutamate homeostasis is therefore critical for neuronal health. Glycine, conversely, is a primary inhibitory neurotransmitter, particularly in the brainstem and spinal cord.

A patent for compositions targeting the nervous system lists a longer peptide, Trp-Ala-Gly-Gly-Asp-Phe-Ser-Gly-Glu , as a modified neuropeptide analog. google.com The inclusion of the "Ser-Gly-Glu" terminal sequence in a molecule designed for neurological applications suggests that this motif may be of interest for interacting with targets in the CNS. In vitro and ex vivo models are crucial for elucidating such potential functions. For instance, studies have used in vitro excitotoxicity models to show that certain alkaloidal fractions can protect neurons against glutamate-mediated toxic stimulus by reducing apoptosis and oxidative stress. researchgate.net

Further research is required to determine if the Ala-Gly-Ser-Glu tetrapeptide itself has any direct neuro-active or neuroprotective properties, such as modulating neurotransmitter receptors, influencing ion channel activity, or protecting against excitotoxic and oxidative insults.

Investigation of Neuronal Signaling Modulation

Specific studies detailing how Ala-Gly-Ser-Glu modulates neuronal signaling pathways in vitro are not available in the search results.

Synaptic Plasticity and Neurogenesis Studies (In vitro)

There is no specific information in the search results on the effects of the tetrapeptide Ala-Gly-Ser-Glu on synaptic plasticity or in vitro neurogenesis. While other peptides, such as Ala-Glu-Asp-Gly (AEDG), have been studied for their role in neurogenesis, these findings cannot be extrapolated to Ala-Gly-Ser-Glu. mdpi.comresearchgate.net

Antioxidant and Anti-Inflammatory Activities (In vitro/Ex vivo)

While the general antioxidant and anti-inflammatory potential of peptides is widely studied, specific assay data for Ala-Gly-Ser-Glu is not available.

Free Radical Scavenging Assays